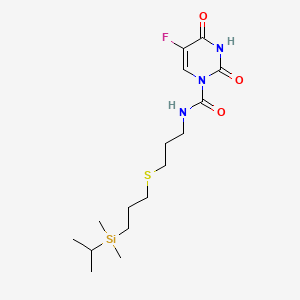
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethyl(1-methylethyl)silyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethyl(1-methylethyl)silyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethyl(1-methylethyl)silyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the pyrimidine ring through cyclization reactions.
- Introduction of the carboxamide group via amidation reactions.
- Incorporation of the fluorine atom through halogenation reactions.
- Attachment of the dimethyl(1-methylethyl)silyl group through silylation reactions.
- Addition of the thioether linkage through thiolation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethyl(1-methylethyl)silyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- can undergo various chemical reactions, including:
Oxidation: Conversion of the thioether group to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Halogenation or alkylation of the pyrimidine ring.
Hydrolysis: Cleavage of the amide bond to form carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: N-bromosuccinimide (NBS) for bromination or alkyl halides for alkylation.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for the treatment of diseases.
Industry: As a precursor for the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethyl(1-methylethyl)silyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of enzymes involved in key biological processes.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids to affect gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
1(2H)-Pyrimidinecarboxamide derivatives: Compounds with similar core structures but different substituents.
Fluorinated pyrimidines: Compounds with fluorine atoms attached to the pyrimidine ring.
Thioether-containing compounds: Molecules with sulfur-containing linkages.
Uniqueness
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethyl(1-methylethyl)silyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged for the development of novel therapeutic agents and research tools.
Properties
CAS No. |
103579-44-8 |
|---|---|
Molecular Formula |
C16H28FN3O3SSi |
Molecular Weight |
389.6 g/mol |
IUPAC Name |
N-[3-[3-[dimethyl(propan-2-yl)silyl]propylsulfanyl]propyl]-5-fluoro-2,4-dioxopyrimidine-1-carboxamide |
InChI |
InChI=1S/C16H28FN3O3SSi/c1-12(2)25(3,4)10-6-9-24-8-5-7-18-15(22)20-11-13(17)14(21)19-16(20)23/h11-12H,5-10H2,1-4H3,(H,18,22)(H,19,21,23) |
InChI Key |
UHTUCFYQAZERLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C)(C)CCCSCCCNC(=O)N1C=C(C(=O)NC1=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















